2-methoxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide
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Overview
Description
The compound “2-methoxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide” is likely to be a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and biologically active compounds . The methoxy group and the hexahydrocinnolinyl group suggest that this compound could have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It’s likely to have a complex three-dimensional structure due to the presence of the hexahydrocinnolinyl ring system .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis, and the methoxy group could be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide could make it more soluble in polar solvents .Scientific Research Applications
Photo-Induced Reactions and Novel Compounds Synthesis
Researchers have explored the photo-induced reactions of compounds derived from N-substituted 3-acyl-1,2-dihydrocinnoline-1,2-dicarboximides, leading to products with potential for further chemical synthesis and investigation. This work highlights the chemical versatility and potential applications in developing novel compounds with specific properties (Tanaka, Seguchi, Itoh, & Sera, 1996).
Development of Anti-Inflammatory and Analgesic Agents
Another study focused on synthesizing novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. This research underscores the therapeutic potential of structurally related compounds in addressing inflammation and pain, indicating a broad spectrum of pharmacological applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Neuroleptic Activity Exploration
The neuroleptic (antipsychotic) activity of benzamides has been explored, demonstrating the potential of these compounds in treating psychosis. This area of research offers insights into the design of new drugs with fewer side effects for the management of mental health disorders (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Asymmetric Hydrogenation Catalysts
Compounds with related structures have been used in developing catalysts for asymmetric hydrogenation, a critical process in the pharmaceutical industry for producing chiral drugs. This research highlights the application of these compounds in facilitating the efficient preparation of chiral pharmaceutical ingredients (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Alzheimer's Disease Treatment Development
Studies have also focused on developing histone deacetylase 6 inhibitors using structurally similar compounds, showing potential in ameliorating Alzheimer's disease phenotypes. This line of research indicates the therapeutic applications of these compounds in neurodegenerative diseases (Lee, Fan, Huang, Chao, Hsu, Lin, Yeh, Lai, Li, Huang, Yang, & Liou, 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-methoxy-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-22-14-5-3-2-4-12(14)16(21)17-11-6-7-13-10(8-11)9-15(20)19-18-13/h2-5,9,11H,6-8H2,1H3,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHKQXFBFCGTIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCC3=NNC(=O)C=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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